4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acylation: The addition of a phenylacetyl group to the compound.
Hydrazonation: The formation of the carbohydrazonoyl group.
Esterification: The final step involves the esterification of the compound with 2-methylbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .
Scientific Research Applications
4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-(cyclohexylcarbonyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767302-46-5 |
---|---|
Molecular Formula |
C23H19BrN2O3 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C23H19BrN2O3/c1-16-7-5-6-10-20(16)23(28)29-21-12-11-19(24)14-18(21)15-25-26-22(27)13-17-8-3-2-4-9-17/h2-12,14-15H,13H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
DGPWRYOYPTVVNA-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.